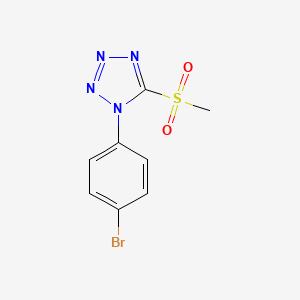
1-(4-Bromophenyl)-5-(methylsulfonyl)-1H-tetrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Bromophenyl)-5-(methylsulfonyl)-1H-tetrazole is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a bromophenyl group and a methylsulfonyl group attached to a tetrazole ring. The unique structure of this compound makes it a valuable subject for studies in organic chemistry, medicinal chemistry, and material science.
Méthodes De Préparation
The synthesis of 1-(4-Bromophenyl)-5-(methylsulfonyl)-1H-tetrazole typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-bromophenylhydrazine and methylsulfonyl chloride.
Formation of Tetrazole Ring: The hydrazine derivative undergoes a cyclization reaction with sodium azide in the presence of a suitable solvent, such as dimethylformamide (DMF), to form the tetrazole ring.
Introduction of Methylsulfonyl Group:
Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
1-(4-Bromophenyl)-5-(methylsulfonyl)-1H-tetrazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenyl group can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The methylsulfonyl group can undergo oxidation to form sulfone derivatives, while reduction reactions can lead to the formation of sulfide derivatives.
Cycloaddition Reactions: The tetrazole ring can participate in cycloaddition reactions, forming various heterocyclic compounds.
Common reagents used in these reactions include sodium azide, methylsulfonyl chloride, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-(4-Bromophenyl)-5-(methylsulfonyl)-1H-tetrazole has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Material Science: The unique structural properties of this compound make it a candidate for the development of new materials with specific electronic or optical properties.
Biological Studies: Researchers investigate the biological activity of this compound, including its potential as an antimicrobial or anticancer agent.
Mécanisme D'action
The mechanism of action of 1-(4-Bromophenyl)-5-(methylsulfonyl)-1H-tetrazole involves its interaction with specific molecular targets. The bromophenyl group can interact with hydrophobic pockets in proteins, while the tetrazole ring can form hydrogen bonds with amino acid residues. The methylsulfonyl group may enhance the compound’s solubility and bioavailability. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed biological effects.
Comparaison Avec Des Composés Similaires
1-(4-Bromophenyl)-5-(methylsulfonyl)-1H-tetrazole can be compared with other similar compounds, such as:
1-(4-Bromophenyl)-1H-tetrazole: Lacks the methylsulfonyl group, which may affect its solubility and biological activity.
1-(4-Methylsulfonylphenyl)-1H-tetrazole: Lacks the bromine atom, which may influence its reactivity and interaction with biological targets.
1-(4-Bromophenyl)-5-(methylsulfonyl)-1H-imidazole: Contains an imidazole ring instead of a tetrazole ring, leading to different chemical and biological properties.
Propriétés
Formule moléculaire |
C8H7BrN4O2S |
|---|---|
Poids moléculaire |
303.14 g/mol |
Nom IUPAC |
1-(4-bromophenyl)-5-methylsulfonyltetrazole |
InChI |
InChI=1S/C8H7BrN4O2S/c1-16(14,15)8-10-11-12-13(8)7-4-2-6(9)3-5-7/h2-5H,1H3 |
Clé InChI |
KYMSRXHZTUUQSS-UHFFFAOYSA-N |
SMILES canonique |
CS(=O)(=O)C1=NN=NN1C2=CC=C(C=C2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















